molecular formula C23H25N3O4 B2786327 1-(2-(4-Hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 890095-90-6

1-(2-(4-Hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2786327
CAS RN: 890095-90-6
M. Wt: 407.47
InChI Key: RKNBQARUWHJBDH-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a hydroxy group (-OH), a methoxy group (-OCH3), an oxazine ring, and a piperidin ring. These functional groups can have various effects on the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazine and piperidin rings. This could potentially be achieved through a series of reactions including condensation, cyclization, and substitution .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups and the connectivity of the atoms within the molecule. The presence of the rings would likely cause the molecule to have a rigid structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in the molecule. For example, the hydroxy and methoxy groups could potentially be involved in reactions such as substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the hydroxy group could potentially make the compound polar and capable of forming hydrogen bonds .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, as well as investigation into its properties, reactivity, and potential applications .

properties

IUPAC Name

1-[2-(4-hydroxy-3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15(27)25-11-9-23(10-12-25)26-19(17-5-3-4-6-21(17)30-23)14-18(24-26)16-7-8-20(28)22(13-16)29-2/h3-8,13,19,28H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNBQARUWHJBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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